molecular formula C18H17N5O4S B2565839 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2097909-56-1

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide

Cat. No.: B2565839
CAS No.: 2097909-56-1
M. Wt: 399.43
InChI Key: SOYKMBVVHQXACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound featuring a pyridine and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazine intermediates. These intermediates are then coupled through a series of reactions involving sulfonamide formation and etherification. Common reagents used in these reactions include pyridine N-oxides, Grignard reagents, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of pyridine and pyrazine rings, along with the sulfonamide and ether functionalities. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like pyridine or pyrazine.

Properties

IUPAC Name

2-[4-[(3-pyridin-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c19-17(24)12-27-14-3-5-15(6-4-14)28(25,26)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10,23H,11-12H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKMBVVHQXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.